molecular formula C16H16N4O2S B15015242 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B15015242
M. Wt: 328.4 g/mol
InChI Key: LXYXBJWVLXHCGJ-GIJQJNRQSA-N
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Description

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile is a complex organic compound with the molecular formula C₁₆H₁₆N₄O₂S It is characterized by the presence of a thiophene ring, a nitrophenyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 4,5-dimethylthiophene-3-carbonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with various molecular targets. The compound’s nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can interact with nucleophilic sites in biological molecules. These interactions can modulate the activity of specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-3-[(dimethylamino)methylidene]furan-2(3H)-thiones

Uniqueness

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile is unique due to its combination of a thiophene ring, a nitrophenyl group, and a dimethylamino group. This combination imparts specific electronic and optical properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C16H16N4O2S/c1-10-11(2)23-16(13(10)8-17)18-9-12-5-6-14(19(3)4)15(7-12)20(21)22/h5-7,9H,1-4H3/b18-9+

InChI Key

LXYXBJWVLXHCGJ-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])C

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])C

Origin of Product

United States

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